TrkA Kinase Inhibition Potency: CAS 2176152-27-3 Benchmark vs. In-Class Analog
This compound exhibits potent inhibition of the TrkA kinase domain, a key target in pain and oncology research. Its ELISA-based IC50 of 4.70 nM is a primary selection criterion . In contrast, the structurally analogous phenyl thiazole/triazole TrkA inhibitors from a 2022 discovery campaign showed a broad range of activity, with the most effective compound (8e) achieving an IC50 of 126 nM, a 27-fold weaker potency . This dose-response difference is critical when selecting a tool compound for cellular assays with IC90 requirements or for competitive binding studies.
| Evidence Dimension | TrkA kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 4.70 nM |
| Comparator Or Baseline | Phenyl thiazole/triazole TrkA inhibitor 8e: IC50 = 126 nM |
| Quantified Difference | Target compound is approximately 27-fold more potent than the 8e analog |
| Conditions | ELISA (enzyme-linked immunosorbent assay), pH 7.5. Patents US10005783, US11267818 vs. Bioorganic & Medicinal Chemistry, 2022. |
Why This Matters
The 27-fold higher potency ensures a lower effective concentration in cellular assays, potentially minimizing off-target effects and reducing compound consumption during large-scale profiling.
- [1] BindingDB. BDBM136688: (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(benzofuran-2-yl)methanone - TrkA IC50: 4.70 nM. Data from US10047097, US11267818. View Source
- [2] Chen, Y. et al. Design, synthesis and anti-tumor efficacy of novel phenyl thiazole/triazole derivatives as selective TrkA inhibitors. Bioorganic & Medicinal Chemistry, 2022, 116995. IC50 for compound 8e: 126 nM. View Source
